molecular formula C15H28O2 B12581030 2-(Dodec-1-EN-1-YL)-1,3-dioxolane CAS No. 634592-20-4

2-(Dodec-1-EN-1-YL)-1,3-dioxolane

Cat. No.: B12581030
CAS No.: 634592-20-4
M. Wt: 240.38 g/mol
InChI Key: SBHNEVPYMYHHEC-UHFFFAOYSA-N
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Description

2-(Dodec-1-en-1-yl)-1,3-dioxolane is a chemical compound featuring a 1,3-dioxolane ring, a five-membered cyclic acetal, substituted at the 2-position with a dodec-1-en-1-yl chain . This structure classifies it as a functionalized acetal, a valuable building block in organic synthesis and materials science research. The 1,3-dioxolane moiety is well-established in scientific literature for its role as a protecting group for aldehydes and ketones, allowing for selective reactions to be carried out on other parts of a complex molecule before the carbonyl group is regenerated under mild acidic conditions . The presence of the long, unsaturated dodecenyl chain suggests potential applications in the synthesis of lipophilic compounds, surfactants, or polymer precursors. Researchers can leverage this compound to impart specific solubility characteristics or to serve as an intermediate in constructing more complex molecular architectures, such as those found in fragrance compounds or bioactive molecules. Compounds containing the 1,3-dioxolane structure have been documented in research to exhibit significant biological activities, including antibacterial and antifungal properties, highlighting the potential of this chemical class in medicinal chemistry and agrochemical discovery . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634592-20-4

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-dodec-1-enyl-1,3-dioxolane

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13-14-17-15/h11-12,15H,2-10,13-14H2,1H3

InChI Key

SBHNEVPYMYHHEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC1OCCO1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 2 Dodec 1 En 1 Yl 1,3 Dioxolane

Catalytic Strategies for the Formation of 2-(Dodec-1-EN-1-YL)-1,3-dioxolane

The formation of this compound is achieved through the acetalization of dodecenal or its equivalents with ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid.

Exploration of Diverse Catalyst Systems and Reaction Conditions for Acetalization

The synthesis of 1,3-dioxolanes from aldehydes and ethylene glycol can be facilitated by a variety of acid catalysts, both homogeneous and heterogeneous. nih.gov While specific studies extensively screening catalysts for the synthesis of this compound are not widely documented, the general principles of acetalization can be applied.

Commonly employed homogeneous catalysts include Brønsted acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective. nih.gov The choice of catalyst can influence reaction rates and yields.

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. Solid acid catalysts such as silica gel, alumina, and acid-activated clays have been shown to effectively catalyze the formation of 1,3-dioxolanes. nih.gov For instance, the condensation of various carbonyl compounds with ethylene glycol in the presence of silica gel or alumina, without a solvent and under pressure, has been reported to yield 1,3-dioxolanes. nih.gov

The reaction conditions for the acetalization to form this compound typically involve heating the aldehyde and ethylene glycol with a catalytic amount of acid, often with the removal of water to drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalyst TypeExamplesTypical Reaction Conditions
Homogeneous Brønsted Acidsp-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄)Reflux in a solvent like toluene with azeotropic removal of water.
Homogeneous Lewis AcidsBoron trifluoride etherate (BF₃·OEt₂)Often used in stoichiometric amounts or as a catalyst at low temperatures.
Heterogeneous Solid AcidsSilica gel, Alumina, Acid-activated claysSolvent-free conditions under pressure or heating in an inert solvent.

Mechanistic Investigations of Acetal (B89532) Formation Pathways from Alkenyl Aldehydes or Equivalents

The mechanism for the acid-catalyzed formation of this compound from dodecenal and ethylene glycol follows the general pathway for acetal formation.

The reaction is initiated by the protonation of the carbonyl oxygen of the dodecenal by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, one of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation.

The newly formed hydroxyl group in the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is assisted by the neighboring oxygen atom, which forms a resonance-stabilized oxonium ion. Finally, the second hydroxyl group of the ethylene glycol molecule acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the cyclic acetal, this compound. The removal of water is crucial to drive the reaction to completion as all steps are reversible.

Multi-Step Synthesis Routes and Precursor Chemistry

The synthesis of this compound can be embedded within multi-step synthetic sequences, and its precursors can potentially be derived from renewable sources.

Derivatization Approaches from Renewable Feedstocks

While direct synthetic routes from renewable feedstocks to this compound are not extensively reported, the precursors, dodecenal and ethylene glycol, can be sourced from biorenewable materials. Long-chain fatty acids, which are abundant in plant oils, can be converted to the corresponding long-chain aldehydes through various chemical transformations. kit.edu Ethylene glycol can also be produced from biomass-derived resources. rsc.org

A chemoenzymatic cascade has been demonstrated for the production of other dioxolanes, starting from aliphatic aldehydes derived from biomass. rwth-aachen.de A similar strategy could potentially be adapted for the synthesis of this compound. This would involve the biocatalytic production of a diol precursor, followed by a chemical catalytic step to form the dioxolane ring. rwth-aachen.de

Stereoselective Synthetic Approaches Towards Dioxolane Isomers (if applicable)

The double bond in the dodecenyl chain of this compound can exist as either the (E) or (Z) isomer. The stereochemistry of the starting dodecenal will determine the stereochemistry of the final product.

The synthesis of the (Z)-isomer of this compound has been reported. rsc.org This was achieved through a reaction of 2-vinyl-1,3-dioxolane (B1585387) with 1-dodecene. rsc.org

Stereoselective syntheses of other alkenyl-substituted 1,3-dioxolanes have been achieved from (Z)-2-butene-1,4-diols, suggesting that with the appropriate chiral starting materials and reagents, stereocontrol can be exerted. acs.org Additionally, stereoselective formation of substituted 1,3-dioxolanes has been accomplished through a three-component assembly involving the oxidation of alkenes with hypervalent iodine. nih.gov This method proceeds via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Research-Scale Isolation, Purification, and Characterization Protocols for this compound

The isolation and purification of this compound from the reaction mixture typically involves standard laboratory techniques. After the reaction is complete, the mixture is usually worked up by neutralizing the acid catalyst, followed by extraction with an organic solvent.

Purification of the crude product is commonly achieved by silica gel chromatography. For the (Z)-isomer, a reported purification method involves silica gel chromatography using a mixture of pentane and diethyl ether as the eluent. rsc.org

Characterization of this compound relies on spectroscopic methods to confirm its structure and purity.

Spectroscopic Data for (Z)-2-(dodec-1-en-1-yl)-1,3-dioxolane: rsc.org

¹H NMR (CDCl₃): δ 5.71 (dt, J = 10.9, 7.5 Hz, 1H), 5.37 (dd, J = 11.0, 7.3 Hz, 1H), 4.07 – 3.83 (m, 4H), 2.17 (q, J = 7.7 Hz, 2H), 1.47 – 1.15 (m, 16H), 0.88 (t, J = 6.8 Hz, 3H) ppm. rsc.org

¹³C NMR (101 MHz, CDCl₃): δ 138.0, 125.8, 99.4, 65.1, 32.1, 29.9, 29.8, 29.7, 29.7, 29.6, 29.5, 29.3, 28.0, 22.8 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS) (FAB): m/z calculated for C₁₅H₂₉O₂ [M+H]⁺: 241.2168; found: 241.2168. rsc.org

¹³C NMR (101 MHz, CDCl₃) Chemical Shifts for (Z)-2-(dodec-1-en-1-yl)-1,3-dioxolane rsc.org
Chemical Shift (δ, ppm)Assignment
138.0Olefinic C
125.8Olefinic C
99.4O-C-O (acetal)
65.1O-CH₂-CH₂-O
32.1, 29.9, 29.8, 29.7, 29.7, 29.6, 29.5, 29.3, 28.0, 22.8Alkyl chain CH₂ groups and terminal CH₃

Mechanistic Investigations of 2 Dodec 1 En 1 Yl 1,3 Dioxolane Reactivity

Elucidation of 1,3-Dioxolane (B20135) Ring Transformations

The 1,3-dioxolane ring, a cyclic acetal (B89532), is susceptible to various transformations, primarily involving cleavage of the carbon-oxygen bonds. These reactions are typically initiated by electrophilic activation of one of the oxygen atoms and are fundamental to both polymerization and controlled functionalization strategies.

Ring-Opening Polymerization Mechanisms and Kinetics of 2-(Dodec-1-EN-1-YL)-1,3-dioxolane

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane and its derivatives is a well-established method for the synthesis of poly(acetal)s. rsc.org For this compound, the polymerization is initiated by a cationic species, typically a strong acid or a Lewis acid, which protonates or coordinates to one of the oxygen atoms of the dioxolane ring. This activation facilitates the cleavage of a C-O bond, generating a highly reactive oxonium ion or a stabilized carbocation at the C2 position.

The polymerization can proceed via two main mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.org In the ACE mechanism, the growing polymer chain possesses the active cationic center at its terminus, which then reacts with a neutral monomer molecule. Conversely, in the AM mechanism, the monomer itself is activated by the initiator and then reacts with the neutral end of the polymer chain. The choice of initiator, solvent, and monomer concentration can influence the dominant mechanism.

A significant side reaction in the CROP of cyclic acetals is the formation of cyclic oligomers due to "backbiting" reactions, where the active chain end reacts intramolecularly. rsc.org The presence of the long, flexible dodecenyl chain could potentially influence the extent of cyclization.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms in Controlled Environments

The 1,3-dioxolane ring is sensitive to acidic conditions, undergoing hydrolysis to yield ethylene (B1197577) glycol and the corresponding aldehyde, in this case, dodec-2-enal, after isomerization of the initial enal. The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. nih.govacs.org Subsequent attack by water and deprotonation yields the diol and the aldehyde. The rate of hydrolysis is dependent on the pH of the medium and the stability of the carbocation intermediate. lookchem.com

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

Catalyst Solvent Temperature (°C) Typical Outcome
Dilute HCl Water/Dioxane 25-50 Complete hydrolysis
p-Toluenesulfonic acid Acetone/Water Room Temperature Deprotection
Amberlyst-15 Methanol/Water 40-60 Hydrolysis

This table presents generalized conditions and the specific conditions for this compound may vary.

Transacetalization is a related process where the dioxolane reacts with another alcohol or diol in the presence of an acid catalyst, leading to an exchange of the alkoxy groups. mdpi.com For this compound, reaction with a different diol, for instance, could lead to the formation of a new cyclic acetal. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of the reactants and products. Controlled transacetalization can be a useful tool for modifying the structure of the acetal or for introducing new functional groups.

Controlled Cleavage Reactions of the Dioxolane Ring for Functionalization

Beyond complete hydrolysis, the controlled and regioselective cleavage of the dioxolane ring can provide access to valuable functionalized intermediates. thieme-connect.de Reductive cleavage using hydride reagents in the presence of a Lewis acid is a common strategy. For example, treatment with a reagent system like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) in conjunction with a Lewis acid can lead to the formation of a mono-protected 1,2-diol derivative. The regioselectivity of the ring opening is influenced by steric and electronic factors, as well as the nature of the Lewis acid and hydride source.

Another approach involves oxidative cleavage. Strong oxidizing agents can cleave the dioxolane ring to yield ester derivatives. organic-chemistry.org The specific products formed depend on the oxidant used and the reaction conditions. These controlled cleavage reactions offer synthetic routes to diols and their derivatives with specific protecting group patterns, which are important intermediates in multistep organic synthesis.

Reactivity of the Dodec-1-EN-1-YL Unsaturated Moiety

The dodec-1-en-1-yl group, being an internal vinyl ether, possesses a reactive carbon-carbon double bond that can participate in a variety of addition and transformation reactions. The oxygen atom of the dioxolane ring influences the electron density of the double bond, making it susceptible to attack by electrophiles.

Olefin Metathesis and Cross-Metathesis Studies Involving the Dodec-1-EN-1-YL Group

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), can be applied to the dodec-1-en-1-yl group. harvard.edu While vinyl ethers are known to be somewhat challenging substrates for metathesis due to potential catalyst deactivation, successful cross-metathesis reactions have been reported. beilstein-journals.orgacs.org

In a cross-metathesis reaction, this compound could be reacted with another olefin to generate a new, substituted vinyl ether. The success and selectivity of this reaction would depend on the catalyst used and the nature of the coupling partner. For instance, reaction with a terminal alkene could lead to the formation of a new internal alkene with the release of a volatile byproduct, driving the reaction forward. organic-chemistry.org The electronic nature of the vinyl ether double bond would likely favor reaction with electron-deficient olefins.

Selective Addition Reactions to the Alkenyl Group (e.g., Hydrosilylation, Hydroformylation, Epoxidation)

The electron-rich double bond of the dodec-1-en-1-yl moiety is amenable to various selective addition reactions.

Hydrosilylation: The addition of a silicon-hydride bond across the double bond, catalyzed by transition metals like platinum or rhodium, can proceed with high regio- and stereoselectivity. sigmaaldrich.com For a vinyl ether substrate, the silyl (B83357) group typically adds to the β-carbon, and the hydrogen adds to the α-carbon, leading to a silyl-substituted ether. The specific catalyst and reaction conditions would be crucial in controlling the outcome.

Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst in the presence of syngas (CO/H₂). nih.govrsc.org The hydroformylation of long-chain alkenes and vinyl ethers can produce linear or branched aldehydes, depending on the catalyst system and reaction parameters. nih.govacs.org The resulting aldehydes are versatile intermediates for further transformations.

Table 2: Potential Products from Selective Addition Reactions

Reaction Reagents Potential Major Product
Hydrosilylation HSiR₃, Pt or Rh catalyst 2-(1-Silyl-dodecyl)-1,3-dioxolane
Hydroformylation CO, H₂, Rh/phosphine (B1218219) catalyst 2-(1-Formyl-dodecyl)-1,3-dioxolane and/or 2-(2-Formyl-dodecyl)-1,3-dioxolane
Epoxidation m-CPBA or other peroxy acid 2-(1,2-Epoxy-dodecyl)-1,3-dioxolane

This table presents potential products based on known reactivity patterns. The actual product distribution may vary based on specific reaction conditions.

Epoxidation: The double bond can be converted into an epoxide ring using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). libretexts.orgmasterorganicchemistry.comviu.ca The epoxidation of vinyl ethers is a known transformation and generally proceeds under mild conditions. acs.org The resulting epoxide is a highly reactive intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. utexas.edu

Radical and Ionic Polymerization of the Alkenyl Side Chain

The alkenyl side chain of this compound presents a site for polymerization reactions, distinct from the potential ring-opening polymerization of the dioxolane moiety itself. Both radical and ionic mechanisms can be proposed for the polymerization of this vinyl-type monomer.

Radical Polymerization: The double bond in the dodecenyl side chain is susceptible to free-radical polymerization. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. icheme.org The polymerization would proceed via a standard chain-growth mechanism:

Initiation: The initiator radical adds across the double bond of the monomer, forming a new, more substituted radical on the carbon adjacent to the dioxolane ring.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats to build a long polymer chain where the dioxolane rings are pendant groups on a polyethylene (B3416737) backbone. youtube.com

Termination: The process concludes when two growing chains combine (recombination) or transfer a hydrogen atom (disproportionation).

The resulting polymer would be a polyolefin with regularly spaced 1,3-dioxolane units. The long alkyl portion of the dodecenyl group would act as a plasticizer, likely rendering the final polymer a soft, flexible material. It is important to note that while the polymerization of vinyl acetate (B1210297) is common, the reactivity of a vinyl acetal like this compound in radical polymerization may be influenced by the steric bulk of the side chain. icheme.orgresearchgate.net

Ionic Polymerization: Cationic polymerization is a plausible pathway for the alkenyl group, given the oxygen atoms in the adjacent dioxolane ring. The oxygen lone pairs can stabilize a developing positive charge (carbocation) at the alpha-position through resonance. The polymerization would be initiated by a Lewis acid (e.g., BF₃, AlCl₃) or a protic acid. rsc.org The mechanism involves the formation of a carbocationic intermediate that propagates by adding to subsequent monomer units.

However, a significant competing reaction in the presence of acid catalysts is the cationic ring-opening polymerization (CROP) of the 1,3-dioxolane ring itself. rsc.orgresearchgate.netrsc.org The selection of specific catalysts and conditions would be critical to favor the polymerization of the alkenyl side chain over the ring-opening reaction. For instance, initiators that generate carbocations less prone to attacking the ring ether linkages might be required.

Below is a table summarizing plausible conditions for these polymerization reactions based on analogous systems.

Polymerization TypeInitiator/CatalystSolventTemperature (°C)Expected Outcome
Radical Azobisisobutyronitrile (AIBN)Toluene60-80Polyolefin with pendant dioxolane groups.
Radical Benzoyl PeroxideBenzene70-90Polyolefin with pendant dioxolane groups.
Cationic Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane-20 to 0Potential for side-chain polymerization; risk of competing ring-opening. researchgate.net
Cationic Triflic Acid (TfOH)Hexane0Potential for side-chain polymerization; high risk of ring-opening. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Complex Reactions Involving this compound

The presence of two distinct functional groups—the carbon-carbon double bond and the dioxolane (acetal) ring—makes selectivity a key consideration in reactions involving this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.com In this molecule, the alkene is generally more reactive toward electrophilic addition and catalytic reactions (like hydrogenation or hydroformylation) than the acetal group. The dioxolane ring is stable under neutral and basic conditions but is labile to acid. organic-chemistry.org Therefore, reactions performed under non-acidic conditions would be expected to react chemoselectively at the double bond. For example, reduction with NaBH₄ would not affect the molecule, but hydrogenation with H₂ over a metal catalyst would selectively reduce the alkene.

Regioselectivity concerns the direction of bond formation in a reaction. youtube.com This is particularly relevant in reactions like hydroformylation, where a hydrogen atom and a formyl group (-CHO) add across the double bond. For a terminal alkene like this compound, two regioisomers can be formed: the linear aldehyde (formyl group at C1) and the branched aldehyde (formyl group at C2). The choice of catalyst and ligands is crucial in controlling this selectivity. Bulky phosphine ligands on a rhodium or cobalt catalyst typically favor the formation of the linear aldehyde due to steric hindrance. researchgate.netgoogle.com

Stereoselectivity involves the preferential formation of one stereoisomer over another. youtube.com If the reaction creates a new chiral center, as in the formation of the branched aldehyde during hydroformylation, the use of chiral catalysts can induce enantioselectivity, leading to an excess of one enantiomer. Asymmetric hydroformylation using platinum catalysts with chiral diphosphine ligands like (S,S)-BDPP or (R)-BINAP has been shown to achieve high regioselectivity and enantioselectivity in related vinyl-substituted cyclic compounds. researchgate.net

The table below illustrates the expected selectivity in a representative reaction, hydroformylation, based on data for analogous substrates.

Catalyst SystemLigandRegioselectivity (Linear:Branched)Stereoselectivity (ee% of branched)
Rh(acac)(CO)₂Triphenylphosphine (TPP)>95:5Not applicable
Rh(acac)(CO)₂Xantphos>99:1Not applicable
PtCl₂(diphosphine)/SnCl₂(S,S)-BDPP>98:2 (linear favored)High (for minor branched product) researchgate.net
PtCl₂(diphosphine)/SnCl₂(R)-BINAP>98:2 (linear favored)High (for minor branched product) researchgate.net

Homogeneous and Heterogeneous Catalysis in Transformations of this compound

Both homogeneous and heterogeneous catalysis can be employed to achieve specific transformations of the alkenyl side chain, generally with high chemoselectivity that preserves the dioxolane ring.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, are often used for reactions requiring high selectivity under mild conditions. A prime example is the hydroformylation reaction discussed previously. Rhodium complexes with phosphine ligands are highly effective homogeneous catalysts for this transformation, allowing for precise control over regioselectivity. google.comrsc.org Another important transformation is alkene metathesis, where catalysts like Grubbs' or Schrock's catalysts could be used for cross-metathesis with other alkenes, further functionalizing the side chain.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are widely used in industrial processes due to their ease of separation and recycling. imist.ma A common and highly useful transformation for this compound would be the catalytic hydrogenation of the alkenyl double bond. This reaction would convert the molecule to 2-(dodecyl)-1,3-dioxolane, a saturated acetal. This is typically achieved with high efficiency and chemoselectivity using solid catalysts.

The key is to perform the hydrogenation under neutral conditions to avoid the acid-catalyzed cleavage of the dioxolane ring. Supported noble metal catalysts are ideal for this purpose. For instance, palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are standard catalysts for reducing carbon-carbon double bonds without affecting acetal groups. The reaction is typically run under a hydrogen atmosphere at pressures ranging from atmospheric to several bars.

The following table provides examples of catalytic transformations applicable to this compound.

TransformationCatalyst TypeCatalyst ExampleConditionsProduct
HydrogenationHeterogeneous10% Pd/CH₂ (1-5 atm), Methanol, 25°C2-(Dodecyl)-1,3-dioxolane
HydrogenationHeterogeneousPtO₂ (Adams' catalyst)H₂ (1-3 atm), Ethyl Acetate, 25°C2-(Dodecyl)-1,3-dioxolane
HydroformylationHomogeneousRh(acac)(CO)₂ / PPh₃H₂/CO (1:1), Toluene, 80°C3-(1,3-Dioxolan-2-yl)tridecanal (linear product) google.com
EpoxidationHomogeneousm-CPBADichloromethane, 0-25°C2-(Oxiran-2-ylundecyl)-1,3-dioxolane

Computational and Theoretical Studies of 2 Dodec 1 En 1 Yl 1,3 Dioxolane

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods allow for the detailed exploration of molecular geometry, stability, and conformational possibilities.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. hust.edu.vnmdpi.com It is widely applied to predict the optimized geometry and relative stability of molecules. For 2-(Dodec-1-en-1-yl)-1,3-dioxolane, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine the most stable three-dimensional arrangement of its atoms. scienceacademique.com

The calculations would typically start with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy conformation. The stability of the molecule can be inferred from its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hust.edu.vn The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Atom Pair/Group Predicted Value
Bond Length O1-C2 (dioxolane) 1.42 Å
Bond Length C2-O3 (dioxolane) 1.42 Å
Bond Length O1-C5 (dioxolane) 1.44 Å
Bond Length O3-C4 (dioxolane) 1.44 Å
Bond Length C4-C5 (dioxolane) 1.53 Å
Bond Length C2-C1' (vinyl) 1.48 Å
Bond Length C1'=C2' (vinyl) 1.34 Å
Bond Angle O1-C2-O3 105.0°
Bond Angle C2-O1-C5 108.0°
Bond Angle C2-C1'=C2' 123.0°

Note: The data in this table is hypothetical and based on typical values for similar molecular structures as determined by DFT calculations.

The flexibility of both the dioxolane ring and the long dodecenyl chain gives rise to a complex conformational landscape for this compound. The five-membered dioxolane ring is not planar and can adopt several puckered conformations, most commonly the "envelope" and "twist" (or "half-chair") forms. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Solution-Phase Behavior or Polymerization Initiations

While quantum chemical calculations are excellent for studying molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations could be employed to study its solvation in various solvents. This would provide insights into how the solvent molecules arrange around the polar dioxolane head and the nonpolar dodecenyl tail, which is important for predicting its solubility and transport properties.

Furthermore, if this molecule were to be investigated as a potential monomer or initiator in polymerization reactions, MD simulations could model its interactions with other monomers and the growing polymer chain. This could help in understanding the initial steps of polymerization and the factors that influence the reaction rate and the properties of the resulting polymer.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the pathways of chemical reactions, providing detailed information about the mechanism and energetics. A key reaction for acetals like this compound is acid-catalyzed hydrolysis, which would break the dioxolane ring to yield an aldehyde and ethylene (B1197577) glycol.

Reaction pathway modeling involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Methods like transition state theory can be combined with quantum chemical calculations to predict reaction kinetics.

Table 2: Hypothetical Activation Energies for the Hydrolysis of the Dioxolane Ring

Reaction Step Description Calculated Activation Energy (kcal/mol)
1 Protonation of an oxygen atom 5-10
2 Ring opening to form a carbocation intermediate 15-20
3 Nucleophilic attack by water 2-5

Note: The data in this table is hypothetical and represents typical values for acid-catalyzed acetal (B89532) hydrolysis.

Prediction of Spectroscopic Signatures for Research Validation and Assignment

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental spectra or to validate the results of the calculations themselves.

For this compound, DFT can be used to predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C NMR can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Similarly, the vibrational frequencies can be calculated to predict the Infrared (IR) spectrum, where different peaks correspond to specific bond vibrations within the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Atoms

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C2 (dioxolane) 103-108 4.8-5.2
C4, C5 (dioxolane) 64-68 3.8-4.2
C1' (vinyl) 135-140 6.0-6.5
C2' (vinyl) 125-130 5.5-6.0
C10' (chain) 22-25 1.2-1.4

Note: The data in this table is hypothetical and based on typical chemical shift values for the respective functional groups.

Advanced Analytical Methodologies for Research on 2 Dodec 1 En 1 Yl 1,3 Dioxolane and Its Derivatives

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a molecule like 2-(Dodec-1-en-1-yl)-1,3-dioxolane, with its distinct dioxolane ring and a long alkenyl chain, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.govscience.gov

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are powerful tools for mapping the connectivity of atoms within a molecule. youtube.comscribd.comsdsu.edu

COrrelation SpectroscopY (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be instrumental in tracing the spin-spin coupling network along the dodecenyl chain, confirming the sequence of methylene (B1212753) and methine groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comsdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the protons of the dioxolane ring can be definitively linked to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu HMBC is crucial for identifying quaternary carbons (which are not observed in HSQC) and for piecing together different fragments of the molecule. For the title compound, HMBC would show correlations between the proton on the acetal (B89532) carbon (C2 of the dioxolane ring) and the carbons of the dodecenyl double bond, as well as with the carbons of the dioxolane ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) COSY Correlations (with ¹H) HSQC Correlation (with ¹³C) HMBC Correlations (with ¹³C)
H on C2 (dioxolane)H on C1' (alkene)C2 (dioxolane)C4/C5 (dioxolane), C1'/C2' (alkene)
H on C4/C5 (dioxolane)H on C4/C5 (dioxolane)C4/C5 (dioxolane)C2 (dioxolane)
H on C1' (alkene)H on C2 (dioxolane), H on C2' (alkene)C1' (alkene)C2 (dioxolane), C3' (alkene)
H on C2' (alkene)H on C1' (alkene), H on C3' (alkene)C2' (alkene)C1' (alkene), C4' (alkene)
Protons on C3' to C11'Adjacent methylene protonsCorresponding carbons (C3' to C11')Adjacent carbons
Protons on C12' (methyl)Protons on C11'C12' (methyl)C10', C11'

Dynamic NMR for Conformational Exchange Studies

The 1,3-dioxolane (B20135) ring is not planar and can exist in various conformations, such as the envelope and twist forms. irb.hr Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of conformational exchange processes. nih.govmdpi.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the dioxolane ring protons. mdpi.com At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures can provide thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. ucla.edunih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). ucla.eduyoutube.com This accuracy allows for the determination of the exact molecular formula from the measured mass, as different elemental compositions will have slightly different exact masses.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.govlibretexts.org In the case of this compound, characteristic fragmentation pathways would be expected under electron ionization (EI). The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely arise from:

Cleavage of the C-C bond alpha to the oxygen atoms of the dioxolane ring.

Loss of the dodecenyl side chain.

Fragmentation of the dodecenyl chain itself, leading to a series of ions separated by 14 Da (CH₂). libretexts.org

Rearrangement reactions, such as the McLafferty rearrangement, if applicable. youtube.com

The study of these fragmentation patterns, aided by tandem mass spectrometry (MS/MS) techniques, can help to piece together the structure of the molecule and its derivatives. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govnih.gov For this compound, these techniques can be used to identify key vibrational modes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
C-H (alkene)Stretching~3010-3095~3010-3095
C-H (alkane)Stretching~2850-2960~2850-2960
C=C (alkene)Stretching~1640-1680~1640-1680 (often stronger than IR)
C-O-C (acetal)Asymmetric & Symmetric Stretching~1050-1150 (strong)~1050-1150
CH₂Bending (Scissoring)~1450-1470~1450-1470

Data is generalized and specific values may vary.

FT-IR and Raman spectroscopy are complementary techniques. researchgate.net For instance, the C=C stretching vibration is often weak in the IR spectrum but gives a strong signal in the Raman spectrum.

An important application of vibrational spectroscopy is in-situ reaction monitoring . irdg.orgresearchgate.netnih.govspectroscopyonline.com For example, during the synthesis of this compound from dodecenal and ethylene (B1197577) glycol, FT-IR spectroscopy can be used to monitor the disappearance of the aldehyde C=O stretching band (around 1720-1740 cm⁻¹) and the appearance of the characteristic C-O-C stretching bands of the dioxolane ring. This allows for real-time tracking of the reaction progress and optimization of reaction conditions.

Advanced Chromatographic and Hyphenated Techniques

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) for Polymeric Derivatives

For polymeric derivatives of this compound, determining the molecular weight distribution is crucial for understanding the material's properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for this purpose. wikipedia.orgunt.edumicrobenotes.comyoutube.com

In SEC/GPC, a solution of the polymer is passed through a column packed with porous gel beads. microbenotes.comyoutube.com Larger polymer chains are excluded from the pores and thus elute first, while smaller chains can penetrate the pores to varying degrees and have a longer elution time. microbenotes.com By calibrating the column with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the unknown polymer sample. wikipedia.org

The choice of solvent (mobile phase) and column packing material is critical for achieving good separation. unt.edu For branched polymeric derivatives, the hydrodynamic volume may differ from that of linear polymers of the same molecular weight, which can complicate the analysis. nih.govnih.gov Therefore, advanced detection methods, such as multi-angle light scattering (MALS) coupled with SEC, may be necessary for accurate molecular weight determination of branched polymers.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Mixture Analysis

Hyphenated analytical methods, which combine a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of "this compound" and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like "this compound". In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The purity of "this compound" can be readily assessed by GC-MS. A pure sample will exhibit a single major peak in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials from the synthesis (e.g., dodec-1-enal, ethylene glycol), byproducts, or degradation products.

The mass spectrum of "this compound" is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure. Key expected fragmentation pathways include the loss of the dioxolane ring or parts of it, and fragmentation along the dodecenyl chain. These fragmentation patterns are crucial for confirming the structure of the target compound and identifying related impurities in a reaction mixture. For instance, the mass spectra of long-chain aliphatic aldehydes and their acetals often show characteristic fragmentation patterns that can be used for their identification. nih.gov

Table 1: Representative GC-MS Data for the Analysis of a "this compound" Synthesis Reaction Mixture

Retention Time (min)Major m/z FragmentsTentative IdentificationPurity (%)
12.5226, 181, 111, 87, 73This compound92
8.2182, 167, 97, 83, 69Dodec-1-enal (unreacted)4
2.162, 45, 31Ethylene Glycol (unreacted)2
14.1240, 181, 125, 87Isomeric byproduct2

This table presents hypothetical data for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For derivatives of "this compound" that are less volatile or thermally labile, LC-MS is the analytical method of choice. LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC-MS is particularly useful for analyzing reaction mixtures containing polar derivatives or for monitoring the progress of polymerization reactions where the products have a wide range of molecular weights. The development of derivatization techniques can further enhance the sensitivity and specificity of LC-MS analysis for aldehydes and ketones. mdpi.comsigmaaldrich.com While direct analysis of "this compound" is feasible, derivatization of any potential aldehyde or ketone impurities could improve their detection.

The mass spectra obtained from LC-MS will provide molecular weight information and fragmentation data similar to GC-MS, aiding in the structural elucidation of the separated components. For higher molecular weight oligomers or polymers, LC-MS can provide information on the distribution of molecular weights.

X-ray Diffraction Studies of Crystalline Derivatives or Ordered Polymer Architectures

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials. While "this compound" itself is likely a liquid or a low-melting solid at room temperature and thus not amenable to single-crystal XRD, its crystalline derivatives or polymers could be studied using this method.

Should crystalline derivatives of "this compound" be synthesized, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions.

Of particular interest is the potential for "this compound" to act as a monomer for polymerization. The resulting polymers could potentially exhibit ordered or crystalline structures. Wide-angle X-ray diffraction (WAXD) is a key technique for characterizing the crystalline nature of polymers. nih.gov The diffraction pattern of a semi-crystalline polymer will show sharp peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks can be used to determine the unit cell parameters of the crystalline regions and, in some cases, the conformation of the polymer chains.

Table 2: Hypothetical WAXD Data for a Semi-Crystalline Polymer of "this compound"

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Relative Intensity
10.28.67(100)Medium
20.54.33(200)Strong
21.84.07(110)High
25.43.50(210)Low
30.12.97(002)Medium

This table presents hypothetical data for a plausible orthorhombic unit cell, for illustrative purposes.

The analysis of such XRD data would provide valuable insights into the solid-state structure of the polymer, including the arrangement of the polymer chains and the packing of the long alkyl side groups. This information is critical for understanding the material's physical and mechanical properties.

Research Applications and Advanced Materials Science Incorporating 2 Dodec 1 En 1 Yl 1,3 Dioxolane

Utilization as a Monomer in Advanced Polymer Synthesis

The dual functionality of 2-(Dodec-1-en-1-yl)-1,3-dioxolane, containing both a polymerizable cyclic acetal (B89532) and a modifiable double bond, makes it a highly valuable monomer in the field of advanced polymer synthesis. This allows for the creation of polymers with precisely controlled architectures and functionalities.

The 1,3-dioxolane (B20135) ring is susceptible to cationic ring-opening polymerization (CROP), a process that yields polyacetals. rsc.org This class of polymers is known for its susceptibility to acidic hydrolysis, rendering the materials degradable, a highly sought-after feature for applications in biomedicine and environmentally benign plastics. The polymerization of this compound via CROP would result in a polyacetal backbone with pendant dodecenyl side chains.

The polymerization is typically initiated by strong acids or Lewis acids, which activate the monomer for nucleophilic attack by another monomer molecule or a growing polymer chain. rsc.orgorientjchem.org The presence of a substituent at the C2 position of the dioxolane ring can influence the polymerization kinetics. google.com While specific studies on this compound are not extensively documented, the general mechanism for CROP of 2-substituted-1,3-dioxolanes provides a clear pathway for its polymerization. The process is, however, known to be complex and can be prone to side reactions, such as the formation of cyclic oligomers, a phenomenon that can be controlled by optimizing reaction conditions like monomer concentration, initiator type, and temperature. rsc.orgresearchgate.net

Table 1: Representative Conditions for Cationic Ring-Opening Polymerization (CROP) of Dioxolane Derivatives

Initiator/CatalystMonomer(s)SolventTemperature (°C)Resulting Polymer
Triflic Acid1,3-DioxolaneDichloromethane0Poly(1,3-dioxolane)
BF₃OEt₂2-Ethenyl-4-methylene-1,3-dioxolaneDichloromethane-78Cross-linked poly(ketone-ether) acs.org
Maghnite-H⁺ (Montmorillonite Clay)1,3-Dioxolane, StyreneBulk25Poly(DXL-co-Styrene) orientjchem.org
Benzylsulfonium Salt (Photoinitiator)2-Alkenyl-4-methylene-1,3-dioxolaneBulkRoom Temp. (UV)Soluble unsaturated polyketone acs.org

Once the polyacetal is synthesized via ROP, the pendant dodecenyl groups along the polymer backbone serve as reactive handles for extensive post-polymerization modification. This strategy allows for the introduction of a diverse array of functional groups, thereby tailoring the polymer's physical and chemical properties for specific applications without altering the degradable backbone.

The carbon-carbon double bond of the alkenyl moiety is amenable to a wide range of well-established chemical transformations. nih.gov For instance, catalytic hydrogenation can convert the unsaturated side chains to saturated dodecyl groups, increasing the polymer's thermal stability and modifying its crystallinity. Epoxidation of the double bond would yield a polymer decorated with reactive oxirane rings, which can be further reacted with various nucleophiles (e.g., amines, alcohols, thiols) to introduce new functionalities. Furthermore, the versatile thiol-ene "click" reaction can be employed for the efficient and specific attachment of thiol-containing molecules under mild conditions, enabling the grafting of biomolecules, drugs, or other polymer chains.

Table 2: Potential Post-Polymerization Modification Reactions on the Alkenyl Moiety

Reaction TypeReagents & ConditionsResulting Functional GroupPotential Application
HydrogenationH₂, Pd/C, RT, pressureSaturated Alkyl (Dodecyl)Improved thermal stability, modified hydrophobicity
Epoxidationm-CPBA, CH₂Cl₂EpoxideIntermediate for further functionalization
Thiol-ene ReactionR-SH, Photoinitiator, UV lightThioetherBioconjugation, surface modification
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHHydroxylIncreased hydrophilicity, site for esterification
Heck ReactionAryl halide, Pd catalyst, baseArylated AlkeneTuning of electronic and optical properties liv.ac.uk

There is a significant global effort to develop polymers from renewable resources to reduce the reliance on petrochemical feedstocks. nih.gov this compound is well-positioned to be a key monomer in this endeavor. The long-chain alkyl portion of the molecule can be sourced from dodecanal, which is derivable from the reduction of lauric acid, a fatty acid abundant in vegetable oils such as coconut oil and palm kernel oil. rsc.org The synthesis of monomers from fatty acids is a growing field of research for producing bio-based polymers. rsc.orgacs.org

Furthermore, the ethylene (B1197577) glycol component required for the formation of the dioxolane ring can also be produced from bio-based sources, such as through the fermentation of sugars. By combining these two renewable precursors, this compound can be synthesized as a fully bio-based monomer. The subsequent polymerization leads to materials that are not only degradable but also have a reduced carbon footprint, aligning with the principles of green chemistry and the circular economy. The ability to produce these polymers from non-food biomass or waste streams further enhances their sustainability profile. researchgate.net

Role as a Key Intermediate in Multi-Step Organic Synthesis for Specialty Chemicals

Beyond its use as a monomer, this compound is a valuable intermediate in multi-step organic synthesis, primarily leveraging the dioxolane moiety as a stable protecting group for an aldehyde. silverfernchemical.comorganic-chemistry.org

In organic synthesis, the 1,3-dioxolane group serves as a robust protecting group for aldehydes and ketones, stable to basic, nucleophilic, and reductive conditions. thieme-connect.de The title compound can be viewed as a protected form of dodec-2-enal. This protection allows for selective chemical transformations to be carried out on the alkenyl portion of the molecule without affecting the aldehyde functionality.

For example, the double bond can participate in a variety of carbon-carbon bond-forming reactions. It can undergo cycloaddition reactions to form complex carbocyclic or heterocyclic rings. youtube.com It can also be a substrate in transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce aryl or vinyl substituents. liv.ac.uk After performing the desired modifications on the alkenyl chain, the dioxolane group can be easily removed under mild acidic conditions, regenerating the aldehyde for subsequent reactions, such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid. This strategic use of protection and deprotection facilitates the construction of complex, long-chain molecules and various heterocyclic systems that would be difficult to synthesize otherwise. researchgate.netresearchgate.net

The derivation of this compound from renewable resources positions it as a sustainable chemical building block. nih.gov Its synthesis from plant-oil-derived fatty aldehydes represents a value-added transformation of biomass into a versatile chemical precursor. mdpi.com This intermediate can be converted into a range of other specialty chemicals.

For instance, hydroformylation of the double bond could introduce a second aldehyde group, creating a long-chain dialdehyde (B1249045) precursor for polyesters or polyamides after oxidation or reductive amination. Epoxidation followed by hydrolysis would yield a long-chain diol, a valuable component for polyurethanes and polyesters. The ability to generate these diverse, functionalized long-chain molecules from a single, renewable platform chemical underscores the potential of this compound in advancing sustainable chemical manufacturing.

Integration into Responsive or Stimuli-Sensitive Material Systems (e.g., pH-sensitive acetals)

The 1,3-dioxolane ring in this compound is a cyclic acetal. Acetal linkages are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, breaking down into an aldehyde and a diol. nih.govorganic-chemistry.org This inherent pH sensitivity is a key feature for designing smart materials that respond to changes in their environment. nih.govrsc.org

Polymers incorporating this compound, either as a primary monomer or a comonomer, are expected to exhibit pH-responsive behavior. For instance, nanoparticles or micelles formed from such polymers could be designed to be stable at physiological pH (around 7.4) but to disassemble and release an encapsulated cargo in the acidic environment of a tumor (pH 6.5–7.2) or within the endosomes of a cell (pH 4.5–6.5). nih.govmdpi.com The long dodecyl chain would provide the necessary hydrophobicity for self-assembly in aqueous media, while the vinyl group allows for its incorporation into a polymer backbone.

The hydrolysis rate of the acetal can be tuned by modifying the substituents on the dioxolane ring. lookchem.com In the case of this compound, the electron-donating nature of the alkyl chain would influence the stability of the carbocation intermediate formed during hydrolysis, thereby affecting the degradation kinetics. Research on similar pH-sensitive systems, such as those based on vinyl ethers, has demonstrated that the rate of hydrolysis and subsequent release of active agents can be precisely controlled by the molecular design of the monomer. nih.govnih.gov

Table 1: Hypothetical pH-Dependent Hydrolysis and Release Profile

This interactive table illustrates the expected pH-responsive behavior of a hypothetical nanoparticle system formulated with a polymer containing this compound. The data is inferred from studies on similar acetal and vinyl ether-based delivery systems. nih.govnih.gov

pHEnvironmentHalf-life of Acetal Linkage (hours)Cumulative Release after 24h (%)
7.4Bloodstream/Normal Tissue> 100< 5
6.5Tumor Microenvironment2440
5.0Endosome/Lysosome4> 90
4.0Acidic Organelles< 1> 95

This data is illustrative and based on the established principles of acetal hydrolysis. Actual values would need to be determined experimentally.

Design of Polymer Networks and Cross-linked Architectures for Advanced Research Applications

The vinyl group of this compound allows it to be readily polymerized or copolymerized with other vinyl monomers, such as acrylates, styrenes, or vinyl acetate (B1210297), using standard polymerization techniques like free radical polymerization. researchgate.netresearchgate.net This versatility enables the creation of a wide range of polymer architectures, from linear chains to more complex cross-linked networks.

In the context of cross-linked materials, this compound can function as a cross-linkable monomer. For instance, it could be incorporated into a polymer backbone, and the pendant acetal groups could then be used for post-polymerization modification or for creating dynamic covalent bonds. The acid-labile nature of the acetal cross-links would result in materials that can be degraded or reprocessed on demand by changing the pH. rsc.org This is a highly desirable feature for creating recyclable thermosets or degradable hydrogels for biomedical applications.

Furthermore, the long dodecyl chain can act as a plasticizer or a hydrophobic modifier within the polymer network, influencing its mechanical properties, such as elasticity and tensile strength. By carefully selecting the comonomers and the cross-linking density, it is possible to design materials with tailored properties, ranging from soft, flexible gels to rigid, durable plastics. The ability to introduce pH-sensitive cleavage points throughout the network provides a powerful tool for controlling the material's lifecycle and its interaction with biological systems.

Table 2: Potential Properties of Cross-linked Polymers Incorporating this compound

This interactive table outlines the potential properties of cross-linked polymer networks containing this compound, based on analogous systems. rsc.orggoogle.com

PropertyLow Cross-link DensityHigh Cross-link Density
Mechanical State Elastomeric, soft gelRigid thermoset
Swellability in Organic Solvents HighLow
pH-Degradation Rate (at pH 5) Fast (more accessible acetal groups)Slower (diffusion limited)
Potential Application Self-healing materials, injectable hydrogelsRecyclable composites, degradable structural plastics

This data is illustrative and based on general principles of polymer science. Actual properties would depend on the specific comonomers and synthesis conditions.

Environmental Aspects and Degradation Pathways of 2 Dodec 1 En 1 Yl 1,3 Dioxolane in Academic Context

Study of Biodegradation Mechanisms in Model Environmental Systems

The biodegradation of 2-(Dodec-1-EN-1-YL)-1,3-dioxolane is anticipated to involve two primary sites of enzymatic attack: the dioxolane ring and the dodecenyl chain. Microbial communities in soil and aquatic environments possess a diverse arsenal of enzymes capable of transforming a wide range of organic substrates.

Enzymatic Cleavage of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532). While stable under neutral and basic conditions, acetals are susceptible to hydrolysis under acidic conditions chemistrysteps.comlibretexts.org. In a biological context, the enzymatic cleavage of the dioxolane ring is likely to be catalyzed by hydrolases. Although specific "acetalases" for simple dioxolanes are not extensively characterized in biodegradation literature, the principle of enzymatic hydrolysis of acetal linkages is well-established, for instance, in the action of glycosidases on glycosidic bonds in carbohydrates researchgate.net.

The proposed enzymatic hydrolysis would involve the protonation of one of the oxygen atoms in the dioxolane ring, facilitated by an acidic microenvironment within the enzyme's active site. This is followed by the nucleophilic attack of a water molecule, leading to the opening of the ring and the formation of a hemiacetal intermediate. Subsequent hydrolysis of the hemiacetal would yield ethylene (B1197577) glycol and dodec-1-enal.

Table 1: Proposed Enzymatic Hydrolysis Products of the Dioxolane Ring

Initial ReactantKey IntermediateFinal Products
This compoundHemiacetal of dodec-1-enal and ethylene glycolDodec-1-enal, Ethylene glycol

Microbial Transformation Pathways of the Dodecenyl Chain

The long, unsaturated dodecenyl chain presents a readily available substrate for microbial oxidation. Bacteria, in particular, have well-documented pathways for the degradation of aliphatic hydrocarbons mdpi.com.

The initial enzymatic attack on the dodecenyl chain is likely to occur at the double bond or the terminal methyl group. Aerobic bacteria utilize oxygenase enzymes, such as monooxygenases and dioxygenases, to incorporate oxygen atoms into the hydrocarbon chain mdpi.com.

A probable initial step is the epoxidation of the double bond by a monooxygenase, forming 2-(epoxy-dodecyl)-1,3-dioxolane. Epoxides are known intermediates in the microbial metabolism of alkenes core.ac.uknih.gov. These reactive intermediates can then be further metabolized. Epoxide hydrolases can catalyze the opening of the epoxide ring to form a diol.

Alternatively, the degradation can be initiated at the terminal methyl group of the dodecenyl chain by an alkane monooxygenase, leading to the formation of a primary alcohol. This alcohol can be further oxidized to an aldehyde and then to a carboxylic acid.

Once the dodecenyl chain is functionalized, for instance, by conversion to a fatty acid, it can be degraded through the β-oxidation pathway. This well-established metabolic process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Table 2: Key Enzymes and Intermediates in the Proposed Microbial Transformation of the Dodecenyl Chain

Enzymatic StepEnzyme ClassPotential Intermediate
Initial Oxidation (at double bond)Monooxygenase2-(Epoxy-dodecyl)-1,3-dioxolane
Epoxide HydrolysisEpoxide Hydrolase2-(Dihydroxy-dodecyl)-1,3-dioxolane
Initial Oxidation (at terminal methyl)Alkane Monooxygenase2-(12-hydroxy-dodec-1-en-1-yl)-1,3-dioxolane
Further OxidationAlcohol Dehydrogenase, Aldehyde DehydrogenaseDodecenyl-dioxolane carboxylic acid
Chain Shorteningβ-oxidation enzymesAcetyl-CoA and shorter-chain fatty acids

Chemical Degradation under Simulated Environmental Conditions (e.g., Hydrolysis, Oxidation, Photodegradation)

In addition to biodegradation, this compound can undergo chemical degradation in the environment through processes such as hydrolysis, oxidation, and photodegradation.

Hydrolysis: As previously mentioned, the dioxolane ring is susceptible to acid-catalyzed hydrolysis chemistrysteps.comlibretexts.org. In acidic environmental compartments, such as acidic soils or waters, the compound could slowly hydrolyze to dodec-1-enal and ethylene glycol. The rate of this hydrolysis is dependent on pH and temperature masterorganicchemistry.com.

Oxidation: The double bond in the dodecenyl chain is susceptible to oxidation by reactive oxygen species present in the environment, such as hydroxyl radicals. This can lead to the formation of various oxygenated products, including epoxides, aldehydes, and carboxylic acids.

Photodegradation: Unsaturated organic compounds can undergo photodegradation upon absorption of solar radiation in aquatic environments nih.gov. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing substances present in the water. The photochemical oxidation of the dodecenyl chain could lead to the formation of a variety of smaller, more soluble, and potentially more biodegradable compounds gla.ac.uk. Research on the photodegradation of hydrocarbons in simulated seawater has shown the formation of a complex mixture of hydrocarbon oxidation products (HOPs) nih.govrwth-aachen.de.

Research into Sustainable Synthesis and Degradation Cycles for Dioxolane-based Compounds

The principles of green chemistry and the circular economy are driving research towards the development of chemicals that are not only derived from renewable resources but are also designed for degradation chemicalproductsokc.comorganic-chemistry.orgwikipedia.org. Dioxolane-based compounds, including this compound, can be synthesized from bio-based feedstocks. The dodecenyl moiety can be derived from oleochemicals, which are sourced from plant and animal fats. The dioxolane ring can be formed from the reaction of a bio-derived aldehyde or ketone with a diol, such as ethylene glycol, which can also be produced from renewable resources.

Research is actively exploring the creation of biodegradable polymers that incorporate acetal linkages, such as those found in dioxolanes chemistrysteps.com. These polymers are designed to degrade under specific environmental conditions, breaking down into non-toxic components that can be re-assimilated into natural cycles. The study of the enzymatic synthesis of bio-based polyesters and polyamides is a key area in this field, aiming to create materials that are both sustainable in their production and end-of-life. The development of such closed-loop systems, where products are designed for degradation back to monomers that can be reused, is a central goal of a circular bioeconomy.

Current Challenges and Future Research Perspectives for 2 Dodec 1 En 1 Yl 1,3 Dioxolane Chemistry

Addressing Synthetic Efficiency and Atom Economy in Research Methodologies

A primary challenge in the practical application of 2-(Dodec-1-en-1-yl)-1,3-dioxolane lies in the efficiency and sustainability of its synthesis. The conventional method for synthesizing 1,3-dioxolanes involves the acetalization of an aldehyde or ketalization of a ketone with ethylene (B1197577) glycol, typically in the presence of an acid catalyst like p-toluenesulfonic acid. chemicalbook.com For this compound, this would involve the reaction of dodec-1-enal with ethylene glycol.

Key challenges in this synthesis include:

Catalyst Selection and Recovery: While acid catalysts are effective, their separation from the reaction mixture and potential for reuse are critical for improving the atom economy and reducing waste. Research into heterogeneous catalysts that can be easily filtered out is an active area of investigation.

Water Removal: The acetalization reaction produces water as a byproduct. Efficient removal of this water is necessary to drive the reaction equilibrium towards the product side, and this often requires energy-intensive processes like azeotropic distillation.

Exploring Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The presence of a double bond in the dodecenyl chain of this compound introduces possibilities for a variety of chemical transformations, but also challenges in achieving regioselectivity and stereoselectivity.

Current research is exploring:

Selective Hydrogenation: The development of catalytic systems that can selectively hydrogenate the carbon-carbon double bond without affecting the dioxolane ring is of significant interest. This would allow for the synthesis of the corresponding saturated derivative, 2-dodecyl-1,3-dioxolane, which may have different physical and chemical properties.

Epoxidation and Dihydroxylation: The double bond can be a site for epoxidation or dihydroxylation reactions, leading to new functionalized dioxolane derivatives. The challenge lies in controlling the stereochemistry of these transformations to produce specific isomers.

Metathesis Reactions: Olefin metathesis offers a powerful tool for modifying the dodecenyl chain, potentially leading to the synthesis of novel dioxolane-containing polymers or complex molecules. Identifying suitable catalysts that are compatible with the acetal (B89532) functionality is a key research objective.

Future work will likely involve the use of advanced catalytic systems, including organometallic complexes and biocatalysts (enzymes), to achieve high levels of selectivity in these reactions. The use of chiral catalysts for asymmetric synthesis will also be crucial for accessing enantiomerically pure dioxolane derivatives, which is particularly important for applications in pharmaceuticals and life sciences.

Developing Advanced Materials with Tailored Functionality and Performance Characteristics

The unique molecular structure of this compound, combining a polar dioxolane head group with a long nonpolar hydrocarbon tail, makes it an attractive building block for the creation of advanced materials.

Potential applications and research directions include:

Surfactants and Emulsifiers: The amphiphilic nature of this molecule suggests its potential use as a surfactant or emulsifier in various formulations. Research is needed to characterize its surface activity and its effectiveness in stabilizing emulsions.

Polymerizable Monomers: The vinyl group in the dodecenyl chain allows this compound to act as a monomer in polymerization reactions. This could lead to the development of new polymers with tailored properties, such as specific thermal or mechanical characteristics. For instance, poly(1,3-dioxolane) is a chemically recyclable thermoplastic, and incorporating the dodecenyl side chain could modify its properties. nih.gov

Lubricant Additives: The long hydrocarbon chain suggests potential applications as a lubricant or as an additive to lubricant formulations, where it could modify viscosity and friction properties.

The table below summarizes some potential material applications and the key functionalities that this compound could impart.

Potential ApplicationKey Functionality
SurfactantsAmphiphilicity, Surface Tension Reduction
Polymer MonomersPolymerizability, Tailorable Polymer Properties
Lubricant AdditivesViscosity Modification, Friction Reduction
Coatings and FilmsFilm-forming Properties, Hydrophobicity

Future research will focus on synthesizing and characterizing materials derived from this compound. This will involve detailed studies of their physical and chemical properties and an evaluation of their performance in specific applications.

Opportunities in Sustainable Chemistry and Circular Economy Principles for Dioxolane Derivatives

The principles of sustainable chemistry and the circular economy are increasingly influencing the design and synthesis of new chemical compounds. For this compound and its derivatives, there are several opportunities to align with these principles.

Key areas of focus include:

Bio-based Feedstocks: Investigating the synthesis of the starting materials, dodec-1-enal and ethylene glycol, from renewable biomass sources would significantly improve the sustainability profile of the final product.

Biodegradability: Assessing the biodegradability of this compound and its derivatives is crucial for understanding their environmental fate and impact. Designing derivatives that are readily biodegradable would be a key objective.

Chemical Recycling: For polymeric materials derived from this dioxolane monomer, developing efficient chemical recycling processes to recover the monomer would be a significant step towards a circular economy. The inherent chemical recyclability of the poly(dioxolane) backbone is a promising starting point. nih.gov

Future research will likely involve life cycle assessments to quantify the environmental footprint of this compound and its derivatives, from synthesis to end-of-life. This will guide the development of more sustainable alternatives and processes.

Interdisciplinary Research Directions Linking Chemical Synthesis with Theoretical Modeling for Materials Design and Prediction

The integration of computational and theoretical chemistry with experimental synthesis offers a powerful approach for accelerating the discovery and design of new materials based on this compound.

Interdisciplinary research in this area could involve:

Molecular Modeling: Using computational methods to predict the properties of this compound and its derivatives, such as their conformational preferences, electronic structure, and intermolecular interactions. This can provide insights into their behavior as surfactants, monomers, or in other applications.

Reaction Mechanism Studies: Employing theoretical calculations to elucidate the mechanisms of synthetic reactions, which can help in optimizing reaction conditions and designing more efficient catalysts.

Materials Simulation: Using molecular dynamics or other simulation techniques to model the behavior of materials derived from this dioxolane, such as polymers or self-assembled structures. This can aid in predicting their macroscopic properties and performance characteristics. For example, theoretical investigations have been used to understand the functionalization of materials with long-chain thiols like dodecanethiol. rsc.org

The synergy between experimental synthesis and theoretical modeling will be instrumental in guiding the rational design of new this compound derivatives with specific, tailored functionalities. This approach has the potential to reduce the amount of trial-and-error experimentation required, saving time and resources.

Q & A

Q. Divergent NMR chemical shifts for similar 1,3-dioxolane derivatives: Are these due to solvent effects or structural nuances?

  • Resolution : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts. For example, the dioxolane ring protons may shift upfield in polar solvents due to hydrogen bonding. Compare with X-ray crystallography data to confirm substituent orientation .

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